Ethanol, 2,2'-((1,1'-biadamantane)-3,3'-diyl)bis(methylimino)di-, dihydrochloride Ethanol, 2,2'-((1,1'-biadamantane)-3,3'-diyl)bis(methylimino)di-, dihydrochloride
Brand Name: Vulcanchem
CAS No.: 36520-95-3
VCID: VC18421563
InChI: InChI=1S/C26H44N2O2.2ClH/c1-27(3-5-29)25-13-19-7-20(14-25)10-23(9-19,17-25)24-11-21-8-22(12-24)16-26(15-21,18-24)28(2)4-6-30;;/h19-22,29-30H,3-18H2,1-2H3;2*1H
SMILES:
Molecular Formula: C26H46Cl2N2O2
Molecular Weight: 489.6 g/mol

Ethanol, 2,2'-((1,1'-biadamantane)-3,3'-diyl)bis(methylimino)di-, dihydrochloride

CAS No.: 36520-95-3

Cat. No.: VC18421563

Molecular Formula: C26H46Cl2N2O2

Molecular Weight: 489.6 g/mol

* For research use only. Not for human or veterinary use.

Ethanol, 2,2'-((1,1'-biadamantane)-3,3'-diyl)bis(methylimino)di-, dihydrochloride - 36520-95-3

Specification

CAS No. 36520-95-3
Molecular Formula C26H46Cl2N2O2
Molecular Weight 489.6 g/mol
IUPAC Name 2-[[3-[3-[2-hydroxyethyl(methyl)amino]-1-adamantyl]-1-adamantyl]-methylamino]ethanol;dihydrochloride
Standard InChI InChI=1S/C26H44N2O2.2ClH/c1-27(3-5-29)25-13-19-7-20(14-25)10-23(9-19,17-25)24-11-21-8-22(12-24)16-26(15-21,18-24)28(2)4-6-30;;/h19-22,29-30H,3-18H2,1-2H3;2*1H
Standard InChI Key ADNOXTGIKQXGLJ-UHFFFAOYSA-N
Canonical SMILES CN(CCO)C12CC3CC(C1)CC(C3)(C2)C45CC6CC(C4)CC(C6)(C5)N(C)CCO.Cl.Cl

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature

The compound is systematically named 2-[[3-[3-[2-hydroxyethyl(methyl)amino]-1-adamantyl]-1-adamantyl]-methylamino]ethanol dihydrochloride, reflecting its biadamantane core functionalized with methyliminoethanol groups and protonated as a hydrochloride salt .

Molecular Formula and Weight

  • Base compound (free amine): C₂₆H₄₄N₂O₂ .

  • Dihydrochloride form: C₂₆H₄₄N₂O₂·2HCl.

  • Molecular weight:

    • Free amine: 416.6 g/mol .

    • Dihydrochloride: 416.6 + 2(36.46) = 489.5 g/mol.

Synonyms and Identifiers

IdentifierValue
CAS Registry Number36520-93-1 (free amine)
PubChem CID64308
DTXSIDDTXSID00957823
SMILESCN(CCO)C12CC3CC(C1)CC(C3)(C2)C45CC6CC(C4)CC(C6)(C5)N(C)CCO

Structural Characteristics

Core Architecture

The molecule features a 1,1'-biadamantane scaffold—two adamantane units fused at bridgehead positions—with each adamantane bearing a methyliminoethanol substituent at the 3-position . The adamantane groups adopt a rigid diamondoid lattice, conferring exceptional thermal and chemical stability.

Protonation State

In the dihydrochloride form, both tertiary amine groups are protonated, forming N⁺–HCl⁻ ion pairs. This enhances aqueous solubility compared to the free amine.

Table 1: Key Structural Features

FeatureDescription
Biadamantane coreTwo fused adamantane units
SubstituentsMethyliminoethanol groups at C3 and C3'
Protonation sitesTertiary amines at methylimino groups

Synthesis and Purification

Synthetic Pathways

While explicit protocols for the dihydrochloride are unavailable, a plausible route involves:

  • Biadamantane diamine synthesis: Catalytic coupling of adamantane precursors.

  • Alkylation: Reaction with ethylene oxide to install ethanolamine groups.

  • Methylation: Quaternization of amines using methyl halides.

  • Salt formation: Treatment with HCl to precipitate the dihydrochloride .

Purification Methods

  • Recrystallization: Likely performed in ethanol/HCl mixtures.

  • Chromatography: Reverse-phase HPLC for analytical purity .

Physicochemical Properties

Thermal Stability

Adamantane derivatives typically exhibit high decomposition temperatures (>250°C). Similar hydrochlorides, like rimantadine HCl, show decomposition onset at 453 K , suggesting comparable stability for this compound.

Solubility Profile

SolventSolubility (Free Amine)Solubility (Dihydrochloride)
WaterLowHigh
EthanolModerateModerate
DichloromethaneHighLow

The dihydrochloride’s ionic character enhances hydrophilicity, favoring aqueous solubility.

Research Gaps and Future Directions

  • Thermodynamic studies: Heat capacity measurements via adiabatic calorimetry .

  • Biological screening: Antiviral/antibacterial assays.

  • Crystallography: Single-crystal X-ray diffraction to resolve protonation sites.

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